![molecular formula C6H12O4 B13900829 4-[(Methoxycarbonyl)oxy]butan-1-ol CAS No. 140947-74-6](/img/structure/B13900829.png)
4-[(Methoxycarbonyl)oxy]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Methoxycarbonyl)oxy]butan-1-ol, also known as 4-hydroxybutyl methyl carbonate, is an organic compound with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . This compound is characterized by the presence of a hydroxyl group and a methoxycarbonyl group attached to a butane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methoxycarbonyl)oxy]butan-1-ol typically involves the reaction of butane-1,4-diol with dimethyl carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbonate ester, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and catalysts to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Methoxycarbonyl)oxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-[(Methoxycarbonyl)oxy]butanal.
Reduction: Formation of 4-[(Hydroxycarbonyl)oxy]butan-1-ol.
Substitution: Formation of various substituted butanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(Methoxycarbonyl)oxy]butan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(Methoxycarbonyl)oxy]butan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxycarbonyl group can undergo hydrolysis, releasing methanol and carbon dioxide, which can further participate in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybutyl acetate: Similar structure but with an acetate group instead of a methoxycarbonyl group.
4-Hydroxybutyl benzoate: Contains a benzoate group instead of a methoxycarbonyl group.
4-Hydroxybutyl propionate: Features a propionate group instead of a methoxycarbonyl group.
Uniqueness
4-[(Methoxycarbonyl)oxy]butan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a hydroxyl and a methoxycarbonyl group allows for versatile chemical transformations and interactions with biological molecules .
Propiedades
Número CAS |
140947-74-6 |
|---|---|
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
4-hydroxybutyl methyl carbonate |
InChI |
InChI=1S/C6H12O4/c1-9-6(8)10-5-3-2-4-7/h7H,2-5H2,1H3 |
Clave InChI |
LYFFZMBJYLSUTF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)OCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
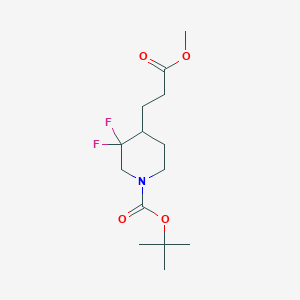
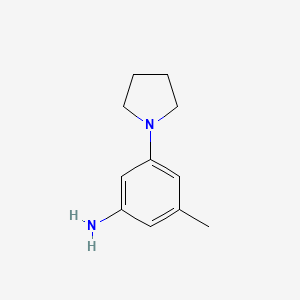
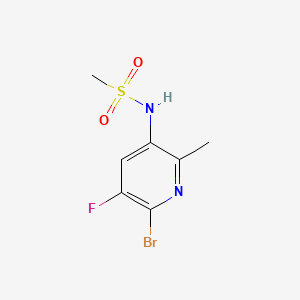
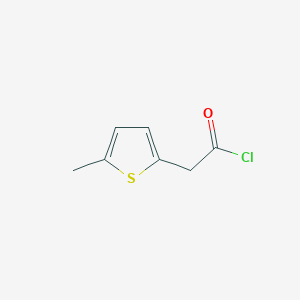
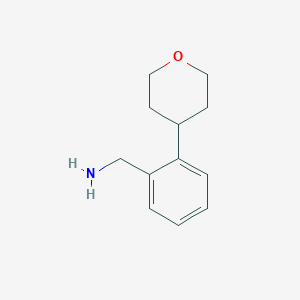
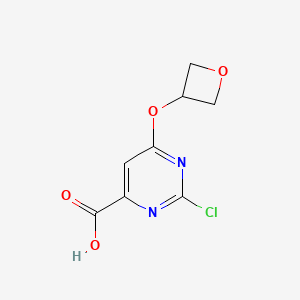
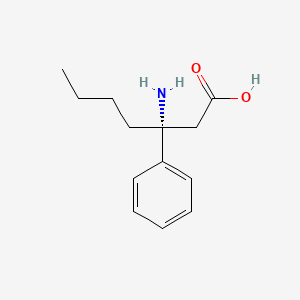
![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)

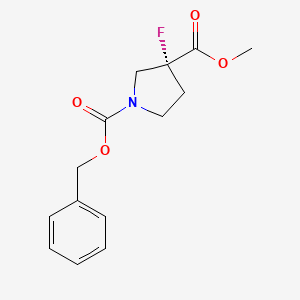
![1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900837.png)
